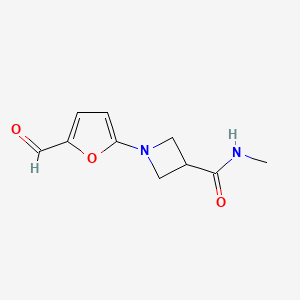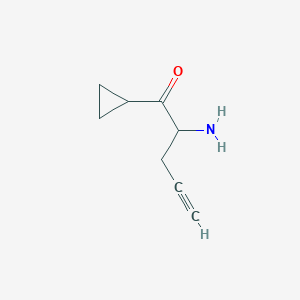
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a heterocyclic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzothiazole moiety is known for its biological activity and is found in several pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethyl-2-aminobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives with potentially different biological activities.
科学的研究の応用
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are explored for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
作用機序
The mechanism of action of 2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler analog with similar biological activity but lacking the acetic acid moiety.
2-Aminobenzothiazole: Another related compound with a primary amine group instead of the acetic acid.
6,7-Dimethylbenzothiazole: A structurally similar compound with methyl groups at the same positions but without the acetic acid functionality.
Uniqueness
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is unique due to the presence of both the benzothiazole ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The acetic acid group enhances its solubility and reactivity, while the benzothiazole ring provides a stable and bioactive framework.
特性
分子式 |
C11H11NO3S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
2-(6,7-dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3S/c1-6-3-4-8-10(7(6)2)12(5-9(13)14)16-11(8)15/h3-4H,5H2,1-2H3,(H,13,14) |
InChIキー |
MYZPTABIVYYTDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)SN2CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13194132.png)
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13194151.png)
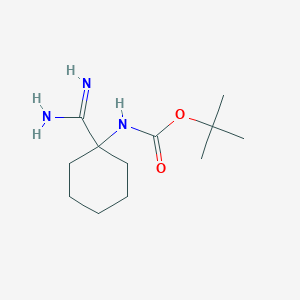
![tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13194171.png)
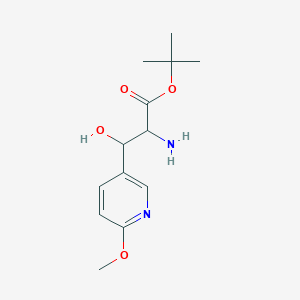
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
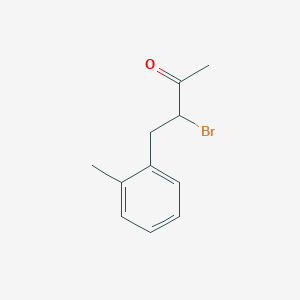
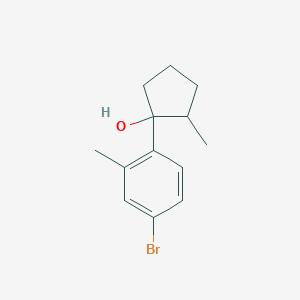
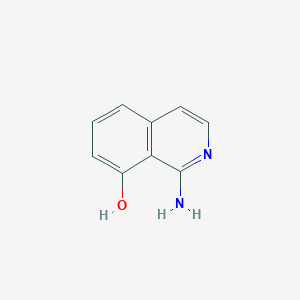
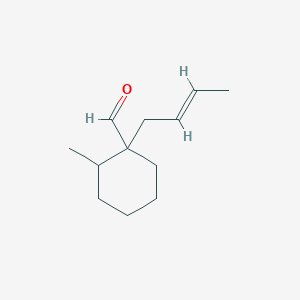
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
